molecular formula C₂₁H₁₉D₁₀NO₂ B1153229 UR-144 N-(5-Hydroxypentyl)-d10

UR-144 N-(5-Hydroxypentyl)-d10

Cat. No.: B1153229
M. Wt: 337.52
Attention: For research use only. Not for human or veterinary use.
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Description

UR-144 N-(5-Hydroxypentyl)-d10 is a deuterated analog of UR-144 N-(5-hydroxypentyl), a phase I metabolite of the synthetic cannabinoid UR-142. UR-144 itself is a potent agonist with preferential binding to the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . The deuterated variant incorporates five deuterium atoms into its structure, resulting in a molecular formula of C21H24D5NO2 and a molecular weight of 332.5 g/mol . This compound is primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for forensic and research applications, enabling precise quantification of its non-deuterated counterpart in biological matrices .

Properties

Molecular Formula

C₂₁H₁₉D₁₀NO₂

Molecular Weight

337.52

Synonyms

XLR11 N-(5-Hydroxypentyl) Metabolite-d10;  [1-(5-Hydroxypentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)-methanone-2,4,5,6,7-d10

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
UR-144 N-(5-Hydroxypentyl)-d10 C21H24D5NO2 332.5 Deuterated pentyl chain with hydroxyl group
UR-144 N-(5-Hydroxypentyl) C21H29NO2 327.5 Hydroxypentyl side chain
UR-144 N-(4-Hydroxypentyl) C21H29NO2 327.5 Hydroxyl group at position 4 on pentyl
JWH-122 N-(5-Hydroxypentyl) C25H31NO2 377.5 Naphthoyl indole backbone
JWH-210 N-(5-Hydroxypentyl) C26H33NO2 391.5 Extended alkyl chain on indole
  • Key Differences: Deuterium Substitution: this compound differs from its non-deuterated form by five deuterium atoms on the hydroxypentyl chain, increasing its molecular weight by ~5 g/mol . Positional Isomerism: UR-144 N-(4-Hydroxypentyl) shares the same molecular formula as UR-144 N-(5-Hydroxypentyl) but has the hydroxyl group at position 4, altering metabolic stability and detection profiles . Backbone Variations: Compounds like JWH-122 and JWH-210 metabolites feature larger aromatic cores, influencing receptor binding affinity and metabolic pathways .

Table 2: Detection Methods and Sensitivity

Compound Preferred Analytical Method Limit of Detection (LOD) Key Applications
This compound GC-MS/LC-MS N/A (Internal Standard) Quantification of non-deuterated metabolite
UR-144 N-(5-Hydroxypentyl) UHPLC-HRMS 0.1 ng/mL Forensic screening in urine
JWH-122 N-(5-Hydroxypentyl) GC-MS 0.1 ng/mL Monitoring synthetic cannabinoid use
  • Deuterated vs. Non-deuterated metabolites are detectable in urine and serum at low ng/mL levels, though cross-reactivity with ELISA kits is poor (e.g., <1% for UR-144 metabolites) .

Toxicity and Clinical Relevance

  • UR-144 Metabolites :
    • UR-144 N-(5-Hydroxypentyl) and its positional isomers have been implicated in diffuse alveolar hemorrhage (DAH) and respiratory failure, likely due to direct pulmonary toxicity .
    • Steroids may mitigate inflammation, but clinical data remain sparse .

Q & A

Q. What are the primary analytical methods for detecting UR-144 N-(5-Hydroxypentyl)-d10 in biological matrices?

Answer: Detection relies on immunoassays (e.g., ELISA) and advanced mass spectrometry (MS):

  • ELISA : Qualitative screening using 96-well microplates with an I-50 sensitivity of 0.4 ng/mL in EIA buffer, suitable for blood, urine, and oral fluid .
  • LC-MS/MS : Confirmatory methods (e.g., LOINC 73955-7) with thresholds of 1.0 ng/mL in blood and urine. These methods employ high-resolution MS (e.g., Orbitrap Fusion with FAIMS) for accurate mass measurements and fragmentation pattern analysis .
  • Cross-reactive immunoassays : Monoclonal antibodies (e.g., CalBioreagents M859) show 100% cross-reactivity with UR-144 N-(5-hydroxypentyl) metabolite but lower specificity for structurally similar analogs (e.g., 80% for 4-hydroxypentyl metabolite) .

Q. What metabolic pathways are associated with this compound?

Answer: UR-144 undergoes phase I metabolism, producing hydroxylated and carboxylated metabolites. Key pathways include:

  • Hydroxylation : Formation of N-(5-hydroxypentyl) and N-(4-hydroxypentyl) metabolites, detectable in serum and urine .
  • Shared metabolites : UR-144 and XLR-11 (its fluorinated analog) produce overlapping metabolites (e.g., pentanoic acid), complicating source identification in forensic studies .
  • Deuterated analogs : this compound serves as an internal standard for quantifying metabolic stability and deuterium isotope effects in MS workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolite identification between UR-144 and XLR-11?

Answer:

  • Definitive markers : XLR-11 undergoes defluorination to produce UR-144 metabolites, but unique XLR-11 metabolites (e.g., 2'-carboxy-XLR-11) can distinguish it from UR-144 .
  • High-resolution MS : Use MS/MS spectral trees (e.g., 1,502 spectra via Orbitrap Fusion) to differentiate hydroxylation positions (4- vs. 5-hydroxypentyl) based on fragmentation patterns .
  • Synthetic reference standards : Cross-validate findings with deuterated standards (e.g., UR-144 N-(5-hydroxypentyl)-d5) to reduce false positives in complex matrices .

Q. What experimental designs are optimal for validating cross-reactivity in UR-144 metabolite immunoassays?

Answer:

  • Panel testing : Assess antibody cross-reactivity against structurally similar metabolites (e.g., 4-hydroxypentyl vs. 5-hydroxypentyl) and analogs (e.g., AB-Pinaca) using competitive ELISA .
  • Matrix effects : Spike deuterated metabolites (e.g., this compound) into human serum/urine to quantify recovery rates and interference thresholds .
  • Dose-response curves : Determine I-50 values for each metabolite to establish assay specificity and dynamic range .

Q. How can nuclear magnetic resonance (NMR) spectroscopy enhance structural elucidation of UR-144 metabolites?

Answer:

  • Fungal metabolite models : Incubate UR-144 with Cunninghamella elegans to generate reference metabolites for NMR comparison with human liver microsome (HLM) products .
  • Deuterium labeling : Use N-(5-hydroxypentyl)-d10 to track metabolic modifications (e.g., hydroxylation sites) via <sup>2</sup>H-NMR isotope shifts .
  • Multi-spectral integration : Combine NMR data with MS/MS fragmentation pathways (e.g., cyclopropane ring cleavage patterns) to confirm stereochemistry .

Data Contradiction and Methodological Challenges

Q. Why do immunoassays and MS-based methods yield conflicting results for UR-144 metabolites?

Answer:

  • Cross-reactivity : Immunoassays may detect structurally similar metabolites (e.g., 4-hydroxypentyl) at 80% efficiency, while MS distinguishes exact masses (e.g., 327.2198 vs. 332.49 Da) .
  • Threshold disparities : ELISA qualitative results (positive/negative) vs. LC-MS/MS quantitative thresholds (1.0 ng/mL) can lead to discrepancies in low-concentration samples .

Q. What are the limitations of using shared metabolites (e.g., pentanoic acid) to confirm UR-144 exposure?

Answer:

  • Lack of specificity : UR-144 and XLR-11 share metabolites, requiring secondary markers (e.g., XLR-11-specific defluorination products) for unambiguous identification .
  • Deuterated standards : Co-elution of deuterated and non-deuterated metabolites in MS workflows may necessitate orthogonal separation techniques (e.g., ion mobility) .

Q. Tables

Key Analytical Parameters for UR-144 Metabolite Detection
Method
ELISA
LC-MS/MS
NMR Spectroscopy

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